2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid
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Overview
Description
2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid is a heterocyclic compound that incorporates a pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest due to its potential biological and pharmacological activities, including antioxidant, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid typically involves the use of key intermediates such as 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . The synthetic strategies often include condensation reactions, cyclization, and nucleophilic substitution reactions. For example, the condensation of appropriate hydrazines with β-diketones followed by cyclization can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antioxidant and antibacterial activities.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are also known for their anticancer properties and enzyme inhibition activities.
Uniqueness
2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity towards certain molecular targets . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-5(13)2-11-6-4(1-10-11)7(14)9-3-8-6/h1,3H,2H2,(H,12,13)(H,8,9,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPQBYWSUAIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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